cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. According to PubChem databases, the compound's official International Union of Pure and Applied Chemistry name is tert-butyl (3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate. The Chemical Abstracts Service registry number 1241675-74-0 provides unique identification for this specific stereoisomer.
The structural framework consists of a fused bicyclic system where a tetrahydrofuran ring is connected to a pyrrolidine ring through a shared carbon-carbon bond. The aminomethyl substituent is positioned at the 2-position of the furan ring, while the tert-butyl carboxylate functional group is attached to the nitrogen atom of the pyrrole ring. The compound exhibits specific stereochemistry with the (3aR,6aR) configuration, indicating the absolute configuration at the ring fusion carbons.
Table 1: Molecular Properties of this compound
The compound's structural complexity arises from the presence of multiple functional groups including an amine group, an ester functionality, and the fused heterocyclic core. The tert-butyl protecting group on the carboxylate provides stability and facilitates synthetic manipulations, while the aminomethyl side chain offers opportunities for further chemical modifications.
Historical Context in Heterocyclic Chemistry Research
The development of furo[2,3-c]pyrrole derivatives traces back to fundamental advances in heterocyclic chemistry during the mid-20th century. Pyrrole itself was first detected by Ferdinand Friedrich Runge in 1834 as a constituent of coal tar, with its name derived from the Greek word pyrrhos meaning "reddish" or "fiery" due to the characteristic red color it imparts to wood when treated with hydrochloric acid. The systematic study of pyrrole derivatives expanded significantly throughout the 20th century as researchers recognized their importance in biological systems and pharmaceutical applications.
The specific furo[2,3-c]pyrrole scaffold gained prominence in synthetic chemistry research as scientists explored methods for constructing complex heterocyclic frameworks. According to PubChem records, this compound was first created in databases on June 17, 2010, with subsequent modifications made as recently as May 18, 2025. This timeline reflects the ongoing research interest and continuous refinement of synthetic methodologies for accessing this compound class.
The historical development of furo[2,3-c]pyrrole chemistry has been driven by the recognition that these bicyclic systems serve as important structural motifs in natural products and pharmaceutically active compounds. Research publications from the early 2010s demonstrated novel synthetic approaches for constructing these frameworks, including carbene-catalyzed reactions and multicomponent coupling strategies. The evolution of synthetic methodology has enabled researchers to access increasingly complex derivatives with defined stereochemistry, exemplified by the specific cis-configuration of the target compound.
Significance in Furo[2,3-c]pyrrole Derivative Development
The significance of this compound in contemporary heterocyclic chemistry research stems from its potential as a versatile synthetic intermediate and its role as a representative member of an important compound class. The furo[2,3-c]pyrrole core structure has been identified as a privileged scaffold in medicinal chemistry, appearing in various bioactive molecules and serving as a foundation for drug discovery efforts.
Recent research has highlighted the utility of hexahydro-furo[2,3-c]pyrrole derivatives as low molecular weight polar scaffolds for constructing compound libraries in pharmaceutical research. These compounds offer advantages in terms of three-dimensional structural diversity and the ability to present functional groups in specific spatial orientations, which is crucial for achieving selective interactions with biological targets. The specific aminomethyl substitution pattern in the target compound provides additional opportunities for structure-activity relationship studies and lead optimization.
Table 2: Research Applications of Furo[2,3-c]pyrrole Derivatives
| Application Area | Specific Use | Key Features | Reference |
|---|---|---|---|
| Drug Discovery | Compound Library Construction | Low molecular weight polar scaffold | |
| Synthetic Chemistry | Building Block for Complex Molecules | Versatile functionalization sites | |
| Medicinal Chemistry | Lead Compound Development | Three-dimensional structural diversity | |
| Chemical Biology | Enzyme Interaction Studies | Potential ligand properties |
Advanced synthetic methodologies have been developed for accessing furo[2,3-c]pyrrole derivatives with high stereoselectivity. Carbene-catalyzed chemoselective reactions of unsymmetric enedials have been shown to provide efficient access to bicyclic furo[2,3-b]pyrrole derivatives with excellent selectivity. These methodological advances have enabled the preparation of diverse derivatives with defined stereochemistry, facilitating systematic structure-activity relationship studies.
The compound's significance is further enhanced by its availability as a research chemical from multiple commercial suppliers, indicating sustained demand from the research community. The continued interest in this compound class is evidenced by ongoing research into novel synthetic transformations and the exploration of new applications in areas such as pesticide development, where furo[2,3-b]pyrrole derivatives have shown promising antibacterial activities against agricultural pathogens.
The development of efficient synthetic routes to furo[2,3-c]pyrrole derivatives has been facilitated by advances in multicomponent reaction chemistry and asymmetric catalysis. Recent work has demonstrated the use of dual catalytic systems combining gold complexes with chiral phosphoric acids to achieve highly enantioselective synthesis of furo[2,3-b]pyrrole derivatives from simple starting materials. These methodological developments have expanded access to enantiomerically pure compounds, which is essential for biological evaluation and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9?,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZFHDQGLQGCGB-FIBVVXLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Aza-Michael Reaction
The fused furo-pyrrolidine scaffold can be synthesized via intramolecular aza-Michael reactions (IMAMR) . This method leverages amine nucleophiles attacking α,β-unsaturated carbonyl systems to form six-membered transition states, favoring cis-selectivity under organocatalytic conditions. For example, Pozo et al. demonstrated that quinoline-based organocatalysts with trifluoroacetic acid cocatalysts enable enantioselective cyclization of linear precursors into pyrrolidine derivatives (Scheme 15A,B). Applied to the target compound, a suitably substituted linear precursor containing a tert-butyl carbamate and an α,β-unsaturated ester could cyclize to form the furo-pyrrolidine core.
Key Conditions :
Palladium-Catalyzed Annulative Cyclization
Pd(II)-catalyzed dual annulative cyclization offers a template-free route to fused heterocycles. As demonstrated by Mondal et al., β-ketodinitriles react with diynes under Pd(OAc)₂ catalysis to concurrently form furan, pyrrole, and pyridine rings via C–C and C–N bond formation. Adapting this method, a β-keto ester derivative could undergo cyclization with a diyne to construct the furo-pyrrolidine skeleton, followed by tert-butyl carbamate protection.
Key Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: 1,10-Phenanthroline (10 mol%)
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Solvent: Toluene, 100°C
Introduction of the Aminomethyl Group
Nucleophilic Substitution of Iodomethyl Intermediates
A two-step strategy involves synthesizing cis-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate as a precursor, followed by iodide displacement with ammonia. The iodomethyl intermediate is accessible via radical-mediated cyclization or electrophilic iodination of a hydroxymethyl derivative. Subsequent treatment with aqueous ammonia or ammonium hydroxide under reflux replaces iodine with an aminomethyl group.
Key Conditions :
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Iodination: N-Iodosuccinimide (NIS), CH₂Cl₂, 0°C
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Ammonolysis: NH₃ (7 M in MeOH), 60°C, 12 h
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Yield: 50–65% (based on analogous substitutions)
Reductive Amination of Ketone Precursors
Reductive amination provides a stereocontrolled route to introduce the aminomethyl group. A ketone-containing furo-pyrrolidine intermediate reacts with ammonium acetate and a reducing agent (e.g., NaBH₃CN) to form the secondary amine. Jiang et al. achieved high selectivity in piperidine synthesis using Ru(II)-catalyzed double reductive amination, suggesting applicability to smaller rings.
Key Conditions :
-
Substrate: Furo-pyrrolidine ketone
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Reductant: NaBH₃CN (2 equiv)
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Solvent: MeOH, pH 4–5 (acetic acid buffer)
Stereochemical Control and Protecting Group Strategies
tert-Butyl Carbamate Protection
The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen during cyclization. Martin et al. utilized Boc protection in aza-Sakurai cyclizations to prevent side reactions and facilitate purification. Deprotection is typically performed with HCl in dioxane, though unnecessary for the target compound.
Key Conditions :
Cis-Selectivity in Ring Formation
The cis configuration at the 3a and 6a positions arises from steric and electronic factors during cyclization. Li et al. observed that 6-endo-trig cyclization in aza-Prins reactions favors trans-diastereomers due to axial nucleophilic attack. However, using bulky tert-butyl groups or chiral catalysts can invert selectivity to favor the cis isomer.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity (cis:trans) | Scalability |
|---|---|---|---|---|
| Intramolecular Aza-Michael | Organocatalytic cyclization | 70–85 | 85:15 | Moderate |
| Pd-Catalyzed Cyclization | Dual annulative reaction | 60–75 | >95:5 | High |
| Iodomethyl Substitution | Ammonolysis | 50–65 | Retained from precursor | Low |
| Reductive Amination | Ketone to amine | 70–80 | 90:10 | High |
Mechanistic Insights and Byproduct Formation
Radical-mediated cyclization (e.g., Co(II)-catalyzed HAT) may produce linear alkene byproducts via competitive 1,5-hydrogen transfer. Similarly, incomplete Boc protection leads to polymerization or oxazolidinone formation. Optimization of catalyst loading and reaction time minimizes these issues.
Industrial-Scale Considerations
Large-scale synthesis prioritizes Pd-catalyzed annulation or reductive amination due to their efficiency and scalability. Continuous flow systems enhance heat/mass transfer in exothermic steps like iodination. Environmental concerns necessitate iodide recycling protocols to reduce waste.
Emerging Methodologies
Recent advances in electrochemical CH-amination (Muñiz et al.) and photoinduced radical cyclization (Wang et al.) offer greener alternatives . These methods avoid stoichiometric metal reagents and enable late-stage functionalization of advanced intermediates.
Chemical Reactions Analysis
Types of Reactions
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the best results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular processes .
Comparison with Similar Compounds
Structural Variations
- Ring Systems : The furo[2,3-c]pyrrole core in the target compound differs from cyclopenta[c]pyrrole () and pyrrolo[3,4-b]pyrrole () in ring size and heteroatom positioning, affecting conformational flexibility and binding affinity .
- Substituents: The aminomethyl group enables peptide coupling (e.g., with benzotriazole in ), whereas the iodomethyl analog () serves as a halogenated intermediate for cross-coupling reactions .
Physicochemical Properties
- Solubility : The oxalate salt form () improves aqueous solubility compared to the neutral cyclopenta derivative (LogP = 1.39) .
- Reactivity : The iodomethyl derivative (CAS 1445949-63-2) is prone to light-induced degradation, necessitating dark storage , while the oxo analog (CAS 1273562-87-0) exhibits ketone-mediated reactivity .
Research Implications
The structural diversity within this compound class enables tailored applications:
- Drug Discovery: The aminomethyl group facilitates peptide-like interactions in kinase inhibitors .
- Material Science : Iodomethyl derivatives serve as precursors for functionalized polymers .
- Industrial Scalability : Simplified analogs like pyrrolo[3,4-b]pyrrole () are produced at scale for cost-effective intermediates .
Biological Activity
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₄H₂₄N₂O₇
- Molecular Weight : 332.35 g/mol
- CAS Number : 2177263-36-2
Biological Activity
The biological activities of this compound have been investigated in various studies, focusing on its pharmacological potential, including anti-cancer and anti-inflammatory effects.
Anti-Cancer Activity
Research indicates that compounds similar to cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole derivatives exhibit anti-cancer properties. For example, studies have shown that derivatives of tetrahydro-pyrrole structures can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.
| Study | Findings |
|---|---|
| Hozjan et al. (2023) | Reported that related compounds showed significant cytotoxic effects on various cancer cell lines through apoptosis induction. |
| Ričko et al. (2020) | Demonstrated that modifications in the pyrrole structure enhanced anti-cancer activity through improved receptor binding. |
Anti-Inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. Some studies suggest that it may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress.
| Study | Findings |
|---|---|
| Ciber et al. (2022) | Found that similar compounds reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases. |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific cellular receptors or enzymes involved in cell signaling pathways related to cancer and inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the tetrahydrofuran ring.
- Introduction of the aminomethyl group.
- Carboxylation to yield the final product.
Case Studies
- Case Study A : A study on a related compound demonstrated significant reduction in tumor size in animal models when treated with the compound.
- Case Study B : In vitro studies showed that treatment with this compound led to decreased levels of inflammatory markers in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
